2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide
Description
2,2-Dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide is a synthetic organic compound featuring a pivalamide (2,2-dimethylpropanamide) core linked to a sulfamoylphenyl group. The sulfamoyl moiety is substituted with a methyl and phenyl group, forming a N-methyl-N-phenylsulfonamide structure. This compound’s molecular formula is C₁₉H₂₃N₂O₃S, with a molecular weight of 367.47 g/mol. Its structure combines hydrophobic (phenyl, pivaloyl) and polar (sulfamoyl) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both lipophilic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)17(21)19-14-10-12-16(13-11-14)24(22,23)20(4)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) |
InChI Key |
XBWHVEAQXMOJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 2,2-dimethylpropanoyl chloride with an amine derivative to form the amide bond.
Introduction of the phenylsulfamoyl group: This step involves the reaction of the amide intermediate with a sulfonyl chloride derivative to introduce the phenylsulfamoyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl sulfonamide-propanamide hybrids , which are explored for diverse biological activities. Below is a comparative analysis with structurally and functionally related analogs:
Structural Analogues
Functional Analogues
- Antiurease Agents : Compounds like 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Yield: 73.5%, Mp: 152–154°C) exhibit antiurease activity (IC₅₀: 18.2 µM) due to sulfonamide’s ability to chelate nickel in urease active sites .
- MMP Inhibitors : JNJ0966 shares the propanamide-sulfonamide scaffold but incorporates a unique substituent enabling selective binding to MMP9’s zymogen form .
- Trifluoromethyl Derivatives: 2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (C₁₂H₁₄F₃NO, MW: 245.24) shows higher metabolic stability due to the electron-withdrawing CF₃ group .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationships (SAR)
- Sulfamoyl Substitutions : Pyrimidinyl or pyridinyl groups (e.g., ) improve water solubility but reduce membrane permeability compared to phenyl .
- Propanamide Modifications : Bromo or chloro substituents () enhance electrophilicity and cytotoxicity but increase metabolic instability .
- Bulkiness : The pivaloyl group in the target compound may hinder binding to shallow enzyme pockets but improve selectivity for deeper cavities (e.g., MMP9 zymogen) .
Biological Activity
2,2-Dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide is an organic compound with the molecular formula C18H22N2O3S. This compound is notable for its sulfonamide group, which is linked to a phenyl ring and a propanamide moiety featuring two methyl groups at the alpha position. The biological activity of this compound has garnered interest due to its potential applications in antimicrobial and anti-inflammatory therapies.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 358.44 g/mol
- IUPAC Name : 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide
The biological activity of 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide primarily arises from its interaction with specific enzymes and proteins. The sulfonamide group is known to inhibit the activity of enzymes involved in bacterial growth, leading to bacteriostatic effects. This inhibition occurs through binding to the active sites of these enzymes, disrupting their function and providing a mechanism for its potential use as an antibiotic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections. The specific mechanisms involve:
- Enzyme Inhibition : Targeting enzymes critical for bacterial metabolism.
- Bacteriostatic Effects : Preventing bacterial replication by inhibiting necessary biochemical pathways.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and other mediators involved in the inflammatory process. This activity is particularly relevant in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sulfamethoxazole | C10H11N3O3S | Widely used sulfonamide antibiotic effective against bacterial infections. |
| N-(4-sulfamoylphenyl)propanamide | C11H16N2O3S | Similar sulfonamide structure but lacks additional methyl groups on the propanamide moiety. |
| 4-Amino-N-(4-methylphenyl)-benzenesulfonamide | C13H16N2O2S | Contains an amino group instead of a propanamide, showcasing different biological activities. |
Uniqueness : The dual methyl substitution at the alpha position enhances lipophilicity and biological activity compared to other related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that 2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide effectively inhibited the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at concentrations lower than those required for traditional antibiotics.
- Anti-inflammatory Effects : In cellular models, this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.
- Computational Studies : Molecular docking studies have suggested high binding affinities for key biological targets associated with bacterial infections, supporting its development as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
